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Compound of Interest

Compound Name: (2-Cyclopropylphenyl)methanol

Cat. No.: B151128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a plausible synthetic route for (2-Cyclopropylphenyl)methanol (CAS Number: 118184-

68-2). Due to the limited availability of experimentally derived data in peer-reviewed literature,

this document presents predicted spectroscopic data based on the analysis of analogous

compounds and established principles of spectroscopic interpretation. Detailed, generalized

experimental protocols for the synthesis and spectroscopic analysis of this compound are also

provided to guide researchers in their laboratory work. This guide is intended to serve as a

valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and

materials science.

Introduction
(2-Cyclopropylphenyl)methanol is a unique aromatic alcohol incorporating a sterically

demanding cyclopropyl group at the ortho position to the hydroxymethyl substituent. This

structural feature is of significant interest in medicinal chemistry and materials science, as the

cyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and

electronic properties. A thorough understanding of its spectroscopic signature is crucial for its

unambiguous identification and characterization in a research and development setting. This

guide aims to fill the current gap in readily available data for this specific isomer.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (2-
Cyclopropylphenyl)methanol. These predictions are derived from the known spectral data of

structurally related compounds, including other substituted benzyl alcohols and cyclopropyl-

containing aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for (2-Cyclopropylphenyl)methanol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 - 7.10 m 4H Ar-H

~4.70 s 2H -CH₂OH

~2.10 m 1H Ar-CH(CH₂)₂

~1.80 br s 1H -OH

~1.00 - 0.70 m 4H -CH(CH₂)₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (2-Cyclopropylphenyl)methanol
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Chemical Shift (δ, ppm) Assignment

~142 Ar-C (quaternary)

~138 Ar-C (quaternary)

~129 Ar-CH

~128 Ar-CH

~127 Ar-CH

~126 Ar-CH

~64 -CH₂OH

~15 Ar-CH(CH₂)₂

~10 -CH(CH₂)₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data for (2-Cyclopropylphenyl)methanol

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch

~3080 - 3000 Medium
C-H stretch (aromatic and

cyclopropyl)

~2920 - 2850 Medium C-H stretch (aliphatic)

~1600, 1480 Medium to Weak C=C stretch (aromatic)

~1030 Strong C-O stretch

~750 Strong
C-H bend (ortho-disubstituted

aromatic)

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data for (2-Cyclopropylphenyl)methanol
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m/z Relative Intensity (%) Assignment

148 Moderate [M]⁺ (Molecular Ion)

131 High [M - OH]⁺

130 Moderate [M - H₂O]⁺

119 High [M - CH₂OH]⁺

105 Moderate [C₈H₉]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols that can be

adapted for the synthesis and spectroscopic characterization of (2-
Cyclopropylphenyl)methanol.

Synthesis of (2-Cyclopropylphenyl)methanol
A plausible synthetic route to (2-Cyclopropylphenyl)methanol involves a Suzuki-Miyaura

coupling reaction to introduce the cyclopropyl group onto an ortho-substituted benzene ring,

followed by the reduction of a carbonyl functionality.

Step 1: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with Cyclopropylboronic Acid

To a solution of 2-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as a 3:1 mixture of

toluene and water, add cyclopropylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and

tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours,

monitoring the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature and dilute with water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude 2-cyclopropylbenzaldehyde by flash column chromatography on silica gel.

Step 2: Reduction of 2-Cyclopropylbenzaldehyde to (2-Cyclopropylphenyl)methanol

Dissolve the purified 2-cyclopropylbenzaldehyde (1.0 eq.) in an appropriate solvent such as

methanol or ethanol in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the

temperature at 0 °C.

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to

warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

Once the reaction is complete, carefully quench the reaction by the slow addition of distilled

water at 0 °C.

Remove the organic solvent under reduced pressure.

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude (2-Cyclopropylphenyl)methanol.

If necessary, purify the final product by flash column chromatography on silica gel.

Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified (2-
Cyclopropylphenyl)methanol in about 0.6 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. Process the data with a line broadening of

0.3 Hz.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled sequence should be used. Typical parameters include a 30° pulse width, a

relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H NMR

experiment to achieve adequate signal-to-noise.

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of

the neat sample between two sodium chloride or potassium bromide plates. If the sample is

a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr

powder and pressing the mixture into a translucent disk.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000 to 400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas

chromatograph (GC-MS) for separation and direct injection or a direct insertion probe.

Ionization and Analysis: Use electron ionization (EI) at 70 eV. Analyze the resulting

fragments using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations
The following diagrams illustrate the logical workflows for the synthesis and spectroscopic

analysis of (2-Cyclopropylphenyl)methanol.
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Caption: Synthetic workflow for (2-Cyclopropylphenyl)methanol.
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Caption: Logical workflow for spectroscopic analysis.
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Available at: [https://www.benchchem.com/product/b151128#spectroscopic-data-for-2-
cyclopropylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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